1,4-Oxazepan-3-one basic properties
1,4-Oxazepan-3-one basic properties
An In-Depth Technical Guide to the Core Properties of 1,4-Oxazepan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Oxazepan-3-one is a seven-membered heterocyclic compound featuring both an amide (lactam) and an ether functional group. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Its unique conformational flexibility and the synthetic versatility of its lactam and ether moieties make it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of the fundamental properties of 1,4-oxazepan-3-one, including its chemical identity, physicochemical characteristics, synthesis, reactivity, and applications, grounded in authoritative sources to support researchers in their work with this versatile compound.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its identity and core physical properties. 1,4-Oxazepan-3-one is a saturated heterocyclic compound with a seven-membered ring containing nitrogen and oxygen atoms at positions 1 and 4, respectively, and a carbonyl group at position 3.
Table 1: Core Identifiers for 1,4-Oxazepan-3-one
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,4-oxazepan-3-one | [1] |
| CAS Number | 61108-69-8 | [1][2] |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1][2] |
| Canonical SMILES | C1CNC(=O)COC1 | [1] |
| InChIKey | YNHIMQYJCDVCEG-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA (LogP) | -0.4 | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 |[1] |
Synthesis and Reactivity
The synthesis of the 1,4-oxazepane ring system is a key area of research, often involving intramolecular cyclization strategies. While specific literature on the direct synthesis of the parent 1,4-oxazepan-3-one is sparse, related structures provide insight into viable synthetic routes. For instance, derivatives have been synthesized via intramolecular cyclization of chloroacetamide precursors.[3] A general approach could involve the cyclization of an N-substituted ethanolamine derivative with a suitable three-carbon electrophile.
The reactivity of 1,4-oxazepan-3-one is dictated by its two primary functional groups:
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Lactam Moiety : The amide bond within the ring can be susceptible to hydrolysis under strong acidic or basic conditions. The nitrogen atom can be alkylated or acylated to introduce various substituents, a common strategy in medicinal chemistry to modulate a compound's properties.
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Ether Linkage : The ether group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).
A plausible, generalized synthetic pathway is illustrated below.
Caption: Generalized synthetic route to the 1,4-oxazepan-3-one core.
Applications in Research and Drug Development
The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications.
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Central Nervous System (CNS) Agents : Numerous patents describe 1,4-oxazepane derivatives as monoamine reuptake inhibitors, which are crucial for treating conditions like depression and anxiety.[3] These compounds are designed to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3]
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Anticonvulsants : Certain derivatives, specifically 6-amino-1,4-oxazepane-3,5-diones, have been synthesized and evaluated for broad-spectrum anticonvulsant activity.[4]
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Antifungal Agents : While direct studies are limited, related heterocyclic structures like 1,4-benzoxazin-3-ones have shown significant antifungal effects, suggesting that 1,4-oxazepan-3-one derivatives could be a promising area for the development of new antifungal agents.[4]
The core structure serves as a versatile template that can be modified at the nitrogen atom (position 4) or other positions on the ring to fine-tune its pharmacological profile.
Caption: Relationship between the core scaffold and its applications.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,4-oxazepan-3-one is associated with the following hazards:
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H315 : Causes skin irritation.[1]
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H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
Recommended Handling Procedures:
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Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]
Illustrative Experimental Protocol: N-Alkylation
This protocol describes a general procedure for the N-alkylation of the 1,4-oxazepan-3-one core, a fundamental step in creating a library of derivatives for screening.
Objective: To synthesize an N-substituted 1,4-oxazepan-3-one derivative.
Materials:
-
1,4-Oxazepan-3-one
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Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
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A suitable base (e.g., Sodium Hydride - NaH, or Potassium Carbonate - K₂CO₃)
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Alkylating agent (e.g., Benzyl bromide, Methyl iodide)
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Quenching solution (e.g., saturated ammonium chloride)
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Extraction solvent (e.g., Ethyl acetate)
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Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
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Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-oxazepan-3-one (1.0 eq) in the anhydrous solvent.
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Deprotonation : Cool the solution in an ice bath (0 °C). Add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the corresponding anion.
-
Alkylation : Add the alkylating agent (1.1 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
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Characterization : Confirm the structure of the purified product using NMR, IR, and mass spectrometry.
Caption: Workflow for a typical N-alkylation of 1,4-oxazepan-3-one.
Conclusion
1,4-Oxazepan-3-one represents a valuable and synthetically tractable heterocyclic scaffold. Its core properties, including the presence of modifiable lactam and stable ether functionalities, make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for any researcher aiming to leverage this compound in synthetic and medicinal chemistry programs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12298579, 1,4-Oxazepan-3-one. Available: [Link]
-
Li, P., Wang, L., & Wang, M. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1833. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155281843, 4-(6-Amino-3-pyridinyl)-1,4-oxazepan-3-one. Available: [Link]
- Google Patents (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
-
Targeted Library (2024). One-Pot Synthesis of 1,4-Benzodiazepin-3-ones. Available: [Link]
-
ResearchGate (n.d.). (a) Three-step synthetic route toward 1,4-oxazepan-7-one... Available: [Link]
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